molecular formula C14H17N3O B7511253 2-Methyl-6-(2-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile

2-Methyl-6-(2-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile

Cat. No. B7511253
M. Wt: 243.30 g/mol
InChI Key: BPVKHKZSIVKDTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-(2-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a pyridine-based molecule that has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied extensively.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(2-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile involves its binding to the active site of the target enzyme, thereby inhibiting its activity. This compound has been shown to have a high binding affinity for cathepsin K, which is a key enzyme involved in bone resorption. Inhibition of cathepsin K can prevent bone loss and improve bone density in diseases such as osteoporosis.
Biochemical and Physiological Effects:
2-Methyl-6-(2-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile has been shown to have significant biochemical and physiological effects. It has been demonstrated to have potent inhibitory activity against cathepsin K, cathepsin S, and cathepsin L. Inhibition of these enzymes can lead to a decrease in bone resorption, antigen presentation, and protein degradation. This compound has also been shown to have anti-inflammatory and analgesic effects, which can be beneficial in the treatment of various inflammatory and pain-related conditions.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Methyl-6-(2-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile in lab experiments is its high binding affinity for cathepsin K, which makes it a potent inhibitor of this enzyme. However, its use in lab experiments is limited by its low solubility in water, which can affect its bioavailability and efficacy. This compound is also relatively expensive, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for research on 2-Methyl-6-(2-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile. One area of research is the development of more efficient synthesis methods that can improve the yield and purity of this compound. Another area of research is the optimization of its binding affinity for other enzymes, which can expand its potential applications in scientific research. Further studies are also needed to investigate its potential therapeutic applications in diseases such as osteoporosis, arthritis, and cancer.

Synthesis Methods

2-Methyl-6-(2-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile can be synthesized using various methods, including the reaction of 2-methyl-6-pyridinecarbonitrile with 2-methylpiperidine-1-carboxylic acid chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2-methyl-6-chloropyridine-3-carbonitrile with 2-methylpiperidine-1-carboxamide in the presence of a base such as potassium carbonate. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.

Scientific Research Applications

2-Methyl-6-(2-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile has been used in scientific research as a potential inhibitor of various enzymes such as cathepsin K, cathepsin S, and cathepsin L. These enzymes are involved in various physiological processes such as bone resorption, antigen presentation, and protein degradation. Inhibition of these enzymes can have therapeutic implications in diseases such as osteoporosis, arthritis, and cancer. This compound has also been studied for its potential anti-inflammatory and analgesic effects.

properties

IUPAC Name

2-methyl-6-(2-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-10-5-3-4-8-17(10)14(18)13-7-6-12(9-15)11(2)16-13/h6-7,10H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVKHKZSIVKDTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=NC(=C(C=C2)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-(2-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.